N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide
Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound may interfere with bacterial cell wall synthesis or protein production, leading to bacterial growth inhibition.
Biochemical Pathways
Given the antibacterial activity of similar compounds , it can be inferred that this compound may affect pathways related to bacterial cell wall synthesis or protein production.
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may lead to bacterial growth inhibition at the cellular level.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit antimicrobial activity against several bacterial and fungal strains .
Cellular Effects
Some benzoxazole derivatives have shown anticancer activity in vitro . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . One specific method involves refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic anhydride .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzoxazole ring .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide can be compared with other benzoxazole derivatives, such as:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-substituted benzoxazole derivatives: These compounds have various substituents on the benzoxazole ring, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUXNCIVBNURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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